molecular formula C10H11F2NO B8465491 3-(2,3-Difluorophenyl)pyrrolidin-3-ol

3-(2,3-Difluorophenyl)pyrrolidin-3-ol

Cat. No. B8465491
M. Wt: 199.20 g/mol
InChI Key: QLHSIBWRPVFBLB-UHFFFAOYSA-N
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Patent
US08188301B2

Procedure details

Preparation according to preparation 4: (+)-1-benzyl-3-(2,3-difluorophenyl)pyrrolidin-3-ol (2.86 g, 9.88 mmol), ammonium formiate (1.25 g, 19.76 mmol), ethanol (50 mL) and palladium on carbon (130 mg). Refluxed for 90 min. Dichloromethane/methyl tert-butyl ether (1:1, 50 mL) was added and the mixture was filtrated through celite, the filtrate was evaporated and purified by flash column chromatography on silica gel (triethylamine/methanol, 0:1 to 1:4) to give the title compound (1.0 g). MS m/z (relative intensity, 70 eV) 199 (M+, bp), 141 (84), 113 (65), 127 (64), 63 (48).
Name
(+)-1-benzyl-3-(2,3-difluorophenyl)pyrrolidin-3-ol
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
130 mg
Type
catalyst
Reaction Step Four
Name
Dichloromethane methyl tert-butyl ether
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:12][CH2:11][C:10]([C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[C:15]=2[F:21])([OH:13])[CH2:9]1)C1C=CC=CC=1.C([O-])=O.[NH4+].C(O)C>[Pd].ClCCl.C(OC)(C)(C)C>[F:21][C:15]1[C:16]([F:20])=[CH:17][CH:18]=[CH:19][C:14]=1[C:10]1([OH:13])[CH2:11][CH2:12][NH:8][CH2:9]1 |f:1.2,5.6|

Inputs

Step One
Name
(+)-1-benzyl-3-(2,3-difluorophenyl)pyrrolidin-3-ol
Quantity
2.86 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)(O)C1=C(C(=CC=C1)F)F
Step Two
Name
Quantity
1.25 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
130 mg
Type
catalyst
Smiles
[Pd]
Step Five
Name
Dichloromethane methyl tert-butyl ether
Quantity
50 mL
Type
solvent
Smiles
ClCCl.C(C)(C)(C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation
CUSTOM
Type
CUSTOM
Details
according to preparation 4
TEMPERATURE
Type
TEMPERATURE
Details
Refluxed for 90 min
Duration
90 min
FILTRATION
Type
FILTRATION
Details
the mixture was filtrated through celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography on silica gel (triethylamine/methanol, 0:1 to 1:4)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1F)C1(CNCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 50.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.